

Unveiling DHFR-IN-3: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: DHFR-IN-3

Cat. No.: B163047

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A comprehensive technical guide detailing the discovery, synthesis, and biological evaluation of **DHFR-IN-3**, a notable inhibitor of dihydrofolate reductase (DHFR), has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the scientific foundations of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

DHFR-IN-3, chemically identified as 7-Bromo-2,4-diaminoquinazoline, has demonstrated significant inhibitory activity against DHFR from various species. This guide summarizes the key findings from the foundational research that first characterized this molecule.

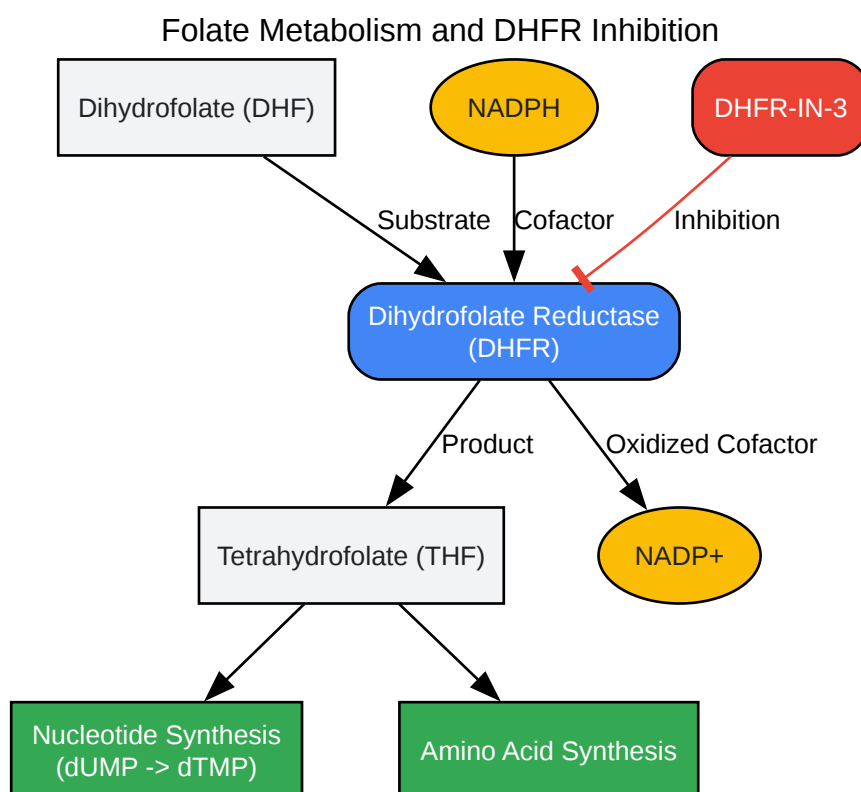
Quantitative Biological Activity

The inhibitory potency of **DHFR-IN-3** was evaluated against dihydrofolate reductase from different sources. The half-maximal inhibitory concentrations (IC₅₀) are presented below, offering a clear comparison of its activity profile.

Target Enzyme	IC ₅₀ (μM)
Pneumocystis carinii DHFR	12
Rat Liver DHFR	19

Core Signaling Pathway

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acid precursors and certain amino acids. Inhibition of DHFR disrupts these processes, leading to the cessation of cell growth and proliferation. The following diagram illustrates the central role of DHFR in this pathway and the mechanism of action of its inhibitors.



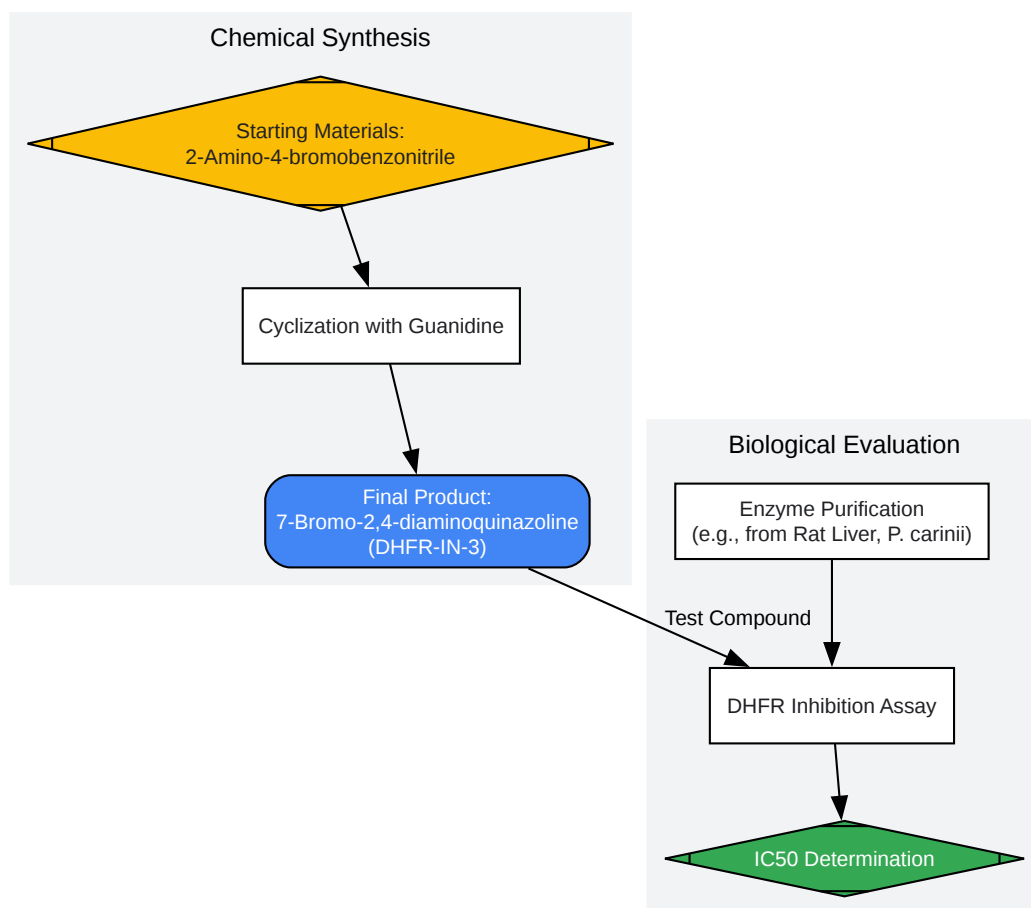
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Caption: Mechanism of DHFR inhibition by **DHFR-IN-3** in the folate pathway.

Experimental Workflow: From Concept to Evaluation

The discovery and evaluation of **DHFR-IN-3** followed a structured experimental workflow, beginning with the synthesis of a series of candidate compounds and culminating in their biological assessment. This process is outlined in the diagram below.

Discovery and Evaluation Workflow for DHFR-IN-3



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Caption: Workflow for the synthesis and biological testing of **DHFR-IN-3**.

Experimental Protocols

Synthesis of 7-Bromo-2,4-diaminoquinazoline (DHFR-IN-3)

The synthesis of 7-Bromo-2,4-diaminoquinazoline is achieved through the cyclization of 2-amino-4-bromobenzonitrile with guanidine. A detailed protocol based on the foundational literature is as follows:

- **Reaction Setup:** A mixture of 2-amino-4-bromobenzonitrile and guanidine hydrochloride is prepared in a suitable solvent, such as a higher boiling point alcohol (e.g., 2-ethoxyethanol or ethylene glycol).
- **Base Addition:** A base, such as sodium ethoxide or another suitable alkoxide, is added to the mixture to liberate the free guanidine base.
- **Reflux:** The reaction mixture is heated to reflux and maintained at this temperature for a period of several hours to ensure the completion of the cyclization reaction.
- **Work-up:** Upon cooling, the reaction mixture is diluted with water. The precipitated solid product is collected by filtration.
- **Purification:** The crude product is purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the final, pure 7-Bromo-2,4-diaminoquinazoline.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of **DHFR-IN-3** against DHFR is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.

- **Reagents and Buffers:**
 - **Assay Buffer:** A suitable buffer system (e.g., 50 mM Tris-HCl or potassium phosphate buffer) at a physiological pH (typically around 7.5), containing a reducing agent like dithiothreitol (DTT).
 - **Substrates:** Dihydrofolate (DHF) and NADPH.

- Enzyme: Purified DHFR from the desired source (e.g., rat liver or *P. carinii*).
- Inhibitor: **DHFR-IN-3** dissolved in a suitable solvent (e.g., DMSO).
- Assay Procedure:
 - In a 96-well plate or a cuvette, the assay buffer, NADPH, and varying concentrations of **DHFR-IN-3** are combined.
 - The enzyme solution is added, and the mixture is pre-incubated for a short period at a controlled temperature (e.g., 25°C or 37°C).
 - The reaction is initiated by the addition of the DHF substrate.
 - The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
- Data Analysis:
 - The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.
 - The percentage of inhibition for each concentration of **DHFR-IN-3** is determined relative to a control reaction containing no inhibitor.
 - The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

This technical guide provides a foundational understanding of **DHFR-IN-3** for the scientific community, encouraging further research and development in the field of DHFR inhibitors.

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